Ethoxy(methyl)diphenylsilane

Description

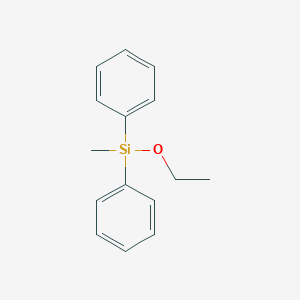

Structure

3D Structure

Properties

IUPAC Name |

ethoxy-methyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OSi/c1-3-16-17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLWTVQIBZEAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939590 | |

| Record name | Ethoxy(methyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-59-8 | |

| Record name | 1,1′-(Ethoxymethylsilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxymethyldiphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxy(methyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxymethyldiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: Situating Ethoxy(methyl)diphenylsilane in Modern Synthesis

An In-depth Technical Guide to Ethoxy(methyl)diphenylsilane (CAS 1825-59-8)

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the precise manipulation of functional groups is paramount. Silyl ethers represent one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities, enabling complex molecular transformations by temporarily masking the reactivity of alcohols.[1][2][3][4] Ethoxy(methyl)diphenylsilane, while perhaps less ubiquitous than its tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) counterparts, occupies a unique niche. Its specific combination of a compact methyl group and two sterically demanding, electronically-influential phenyl groups confers a distinct stability profile. This guide, intended for the practicing researcher and development scientist, provides a deep dive into the core attributes of Ethoxy(methyl)diphenylsilane, moving beyond catalog data to explore its reactivity, mechanistic underpinnings, and strategic applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use. Ethoxy(methyl)diphenylsilane is a liquid at room temperature that is sensitive to moisture.[5][6] Its identity and purity are unequivocally confirmed through a combination of spectroscopic techniques.

Core Properties

The fundamental physical constants for Ethoxy(methyl)diphenylsilane are summarized below, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 1825-59-8 | [7] |

| Molecular Formula | C₁₅H₁₈OSi | [7][8][9] |

| Molecular Weight | 242.39 g/mol | [7][8][9] |

| Density | ~1.018 g/cm³ | [5][9] |

| Boiling Point | 100 °C (pressure not specified) | [5] |

| Refractive Index | ~1.544 (at 25°C) | [5] |

| Flash Point | 165 °C | [5] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [5] |

Spectroscopic Signature

While specific spectra for Ethoxy(methyl)diphenylsilane are not publicly indexed in detail, its structure allows for a confident prediction of its key spectroscopic features based on the well-established principles of NMR, IR, and Mass Spectrometry for analogous organosilanes.[10][11][12][13]

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons of the two phenyl groups (typically in the 7.2-7.6 ppm range), a quartet for the ethoxy methylene (-OCH₂-) protons, a singlet for the silicon-bound methyl (-Si-CH₃) protons, and a triplet for the ethoxy methyl (-OCH₂CH₃ ) protons.

-

¹³C NMR: The carbon spectrum would show characteristic signals for the phenyl carbons, the silicon-bound methyl carbon (at a high field, often below 0 ppm), and the two distinct carbons of the ethoxy group.

-

IR Spectroscopy: Key vibrational bands would include C-H stretches for the aromatic and aliphatic groups, strong Si-O-C stretching vibrations (typically in the 1050-1100 cm⁻¹ region), and vibrations corresponding to the Si-Phenyl bonds (around 700-750 cm⁻¹ and 1100-1120 cm⁻¹).[12][14]

-

Mass Spectrometry: The fragmentation pattern would likely show a molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of the ethoxy group ([M-OEt]⁺), a phenyl group ([M-Ph]⁺), or a methyl group ([M-Me]⁺).

Synthesis and Availability

Ethoxy(methyl)diphenylsilane is commercially available from various chemical suppliers, typically at purities of 95% or greater.[15][16] For laboratory-scale synthesis, several routes are documented, often involving the reaction of a chlorosilane precursor with ethanol.[9]

Representative Synthetic Protocol: Ethanolysis of Chloro(methyl)diphenylsilane

This method involves the nucleophilic substitution of the chloride on the silicon atom by ethanol, typically in the presence of a base to act as an acid scavenger for the HCl byproduct.

-

Reaction Setup: To a stirred solution of Chloro(methyl)diphenylsilane (1.0 eq) in a dry, inert solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon), add a tertiary amine base like triethylamine (1.1 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous ethanol (1.1 eq) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the solid salt and wash it with a small amount of the dry solvent.

-

Purification: Combine the filtrate and washings. The solvent can be removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation to yield pure Ethoxy(methyl)diphenylsilane.

Caption: General workflow for the synthesis of Ethoxy(methyl)diphenylsilane.

Reactivity and Mechanistic Insights

The utility of Ethoxy(methyl)diphenylsilane stems from the reactivity of the silicon-oxygen bond. Its behavior is primarily governed by hydrolysis and its application as a protective group for alcohols.

Hydrolysis: A Double-Edged Sword

The hydrolysis of alkoxysilanes, including Ethoxy(methyl)diphenylsilane, is a fundamental reaction that can be either a desired transformation (e.g., in sol-gel processes) or an undesired side reaction during handling and storage.[17][18][19] The reaction is catalyzed by either acid or base.[20]

-

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of the ethoxy oxygen atom. This makes the ethoxy group a better leaving group (ethanol). The subsequent step can proceed via a dissociative mechanism involving a transient, positively charged silicon intermediate (a silicenium ion), which is then attacked by water.[17][20]

-

Base-Catalyzed Mechanism: Under basic conditions, a nucleophile (hydroxide) directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the ethoxide anion.[20]

The phenyl groups on the silicon atom exert an electron-withdrawing inductive effect, which can influence the rates of these reactions compared to simple alkyl-substituted silanes.

Caption: Simplified mechanism for acid-catalyzed hydrolysis of the silyl ether.

Application as a Hydroxyl Protecting Group

The primary application for researchers is the protection of alcohols as silyl ethers. The choice of silyl ether is a strategic decision based on the required stability.[21][22][23][24] The diphenylmethylsilyl group offers stability intermediate between more labile groups like trimethylsilyl (TMS) and more robust groups like tert-butyldiphenylsilyl (TBDPS).[4] This allows for selective deprotection in complex molecules.

Protocol: Protection of a Primary Alcohol

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a suitable base, typically imidazole (1.5-2.0 eq).

-

Silylation: Add Ethoxy(methyl)diphenylsilane (1.2 eq) to the solution. The choice of the corresponding chlorosilane is more common, but the ethoxysilane can be used, particularly under conditions that drive the equilibrium, though it is less reactive.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Quench and Extraction: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Deprotection: The resulting diphenylmethylsilyl ether can be cleaved under conditions typical for silyl ethers, most commonly using a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).[1][22] Acidic conditions can also be employed, with the lability being greater than TBDPS but less than TBS ethers.

Role in Drug Development and Advanced Materials

The tunable nature of silyl ether hydrolysis is being cleverly exploited in drug delivery and prodrug design.[25] Silyl ethers can be incorporated into drug molecules to mask polar hydroxyl groups, potentially improving membrane permeability. These prodrugs can be designed to be stable at physiological pH but hydrolyze in the acidic microenvironments of tumors or within cellular endosomes, releasing the active drug in a targeted manner.[21][25] The specific hydrolysis rate of a silyl ether, governed by the substituents on the silicon atom, allows for fine-tuning the drug release profile.[21] While Ethoxy(methyl)diphenylsilane itself is a reagent, the diphenylmethylsilyl ether it forms represents a class of protecting groups whose stability can be engineered for such controlled-release applications.[1][25]

Safety, Handling, and Storage

As a reactive organosilicon compound, proper handling of Ethoxy(methyl)diphenylsilane is essential.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation.[5][7] Inhalation may cause respiratory irritation.[7]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][26][27][28] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][27] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation via hydrolysis.[5][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and water.[6][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

References

- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology.

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER. ScienceDirect.

- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar.

- How does a Silane Coupling Agent Work?

- PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.

- Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Unknown Source.

- Ethoxy(methyl)

- The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.

- Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8. Chemsrc.

- DIPHENYLMETHYLETHOXYSILANE Properties. ChemicalBook.

- Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biom

- 1825-59-8 | Ethoxy(methyl)diphenylsilane. ChemScene.

- Ethoxy(methyl)diphenylsilane. J&K Scientific.

- An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis. Benchchem.

- Ethoxy(methyl)diphenylsilane GHS Information.

- Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576. PubChem, NIH.

- 1825-59-8 | Ethoxy(methyl)diphenylsilane.

- IOTA 5722 methoxy(methyl)diphenylsilane. IOTA Silicone Oil.

- Ethoxy(methyl)diphenylsilane | 1825-59-8. Sigma-Aldrich.

- SAFETY DATA SHEET - Diphenylsilane. Fisher Scientific.

- SAFETY DATA SHEET - Diethoxymethylsilane. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Diethoxymethylphenylsilane. Sigma-Aldrich.

- SAFETY DATA SHEET - Diethoxymethylsilane. Fisher Scientific.

- The Indispensable Role of Diphenylsilane in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl. Unknown Source.

- Spectroscopic characterization of Diethoxymethylsilane (NMR, IR, Mass Spec). Benchchem.

- SAFETY DATA SHEET - Dimethoxy(methyl)silane. TCI Chemicals.

- CAS 1825-59-8 Ethoxy(Methyl)Diphenylsilane. Alfa Chemistry.

- A Review of Organosilanes in Organic Chemistry. Thermo Fisher Scientific.

- Spectroscopic analysis of Diethoxydimethylsilane (NMR, IR, Mass Spec). Benchchem.

- Application Notes and Protocols: Diethoxymethylsilane in Organic Synthesis. Benchchem.

- The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group. NIH Public Access.

- Protecting Groups List. SynArchive.

- Diethoxymethylsilane, DEMS. Organic Chemistry Portal.

- Diphenylsilane. Organic Chemistry Portal.

- Diethoxy(methyl)phenylsilane 97%. Sigma-Aldrich.

- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.

- Protecting Groups For Alcohols. Master Organic Chemistry.

- The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether.

- NMR, mass spectroscopy, IR - finding compound structure.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

Sources

- 1. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 5. DIPHENYLMETHYLETHOXYSILANE | 1825-59-8 [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8 | Chemsrc [chemsrc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. chemscene.com [chemscene.com]

- 16. Ethoxy(methyl)diphenylsilane [jknbiochem.net]

- 17. tandfonline.com [tandfonline.com]

- 18. gelest.com [gelest.com]

- 19. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 20. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 21. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. synarchive.com [synarchive.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. fishersci.com [fishersci.com]

- 27. fishersci.com [fishersci.com]

- 28. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of Ethoxy(methyl)diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxy(methyl)diphenylsilane (CAS No. 1825-59-8) is an organosilicon compound characterized by the presence of an ethoxy group, a methyl group, and two phenyl groups attached to a central silicon atom.[1][2] This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable reagent and building block in various fields of chemical synthesis. Its applications span from a precursor in the synthesis of more complex organosilicon molecules to its use in organic synthesis as a protecting group or a reactive intermediate. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, safety protocols, and a representative synthetic methodology, designed to equip researchers with the critical knowledge for its effective and safe utilization.

Core Physical and Chemical Properties

Ethoxy(methyl)diphenylsilane is a transparent, liquid substance under standard conditions.[2] A thorough understanding of its physical constants is paramount for its application in experimental design, particularly concerning reaction kinetics, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 1825-59-8 | [1][2] |

| Molecular Formula | C₁₅H₁₈OSi | [1][2] |

| Molecular Weight | 242.39 g/mol | [1][2] |

| Boiling Point | 1002 °C at 0.3 mmHg | [2] |

| Melting Point | -27 °C | [2] |

| Density | 1.018 g/mL | [2] |

| Refractive Index | Not available | |

| Flash Point | 165 °C | [2] |

Spectroscopic Characterization

The structural identity of ethoxy(methyl)diphenylsilane is unequivocally confirmed through a combination of spectroscopic techniques. Below is an analysis of its expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of ethoxy(methyl)diphenylsilane will exhibit characteristic signals corresponding to the protons of the phenyl, ethoxy, and methyl groups.

-

Phenyl Protons (C₆H₅): A complex multiplet is expected in the aromatic region, typically between δ 7.2 and 7.6 ppm.

-

Ethoxy Group (-OCH₂CH₃): This will present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The quartet is anticipated around δ 3.7-3.9 ppm, and the triplet around δ 1.2-1.4 ppm.

-

Methyl Group (-Si-CH₃): A sharp singlet for the methyl protons directly attached to the silicon atom is expected in the upfield region, typically around δ 0.3-0.6 ppm.

¹³C NMR: The carbon NMR spectrum provides direct insight into the carbon skeleton of the molecule.

-

Phenyl Carbons (C₆H₅): Multiple signals are expected in the aromatic region (δ 125-140 ppm).

-

Ethoxy Group (-OCH₂CH₃): Two distinct signals are anticipated: one for the methylene carbon (-OCH₂-) around δ 58-60 ppm and another for the methyl carbon (-CH₃) around δ 18-20 ppm.

-

Methyl Carbon (-Si-CH₃): A signal in the upfield region, typically around δ -2 to 2 ppm, is characteristic of a methyl group bonded to silicon.

Infrared (IR) Spectroscopy

The IR spectrum of ethoxy(methyl)diphenylsilane is characterized by absorption bands corresponding to its key functional groups.

-

Si-O-C Stretching: A strong, characteristic absorption band is expected in the region of 1080-1100 cm⁻¹.

-

C-H Stretching (Aromatic): Peaks are typically observed above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Absorptions for the methyl and ethoxy groups are expected in the 2850-2980 cm⁻¹ range.

-

Si-C Stretching: A characteristic absorption can be found around 1250 cm⁻¹.

-

C=C Stretching (Aromatic): Several peaks are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of ethoxy(methyl)diphenylsilane will show a molecular ion peak (M⁺) at m/z 242. The fragmentation pattern will be indicative of the structure, with common losses of ethoxy, methyl, and phenyl groups. PubChem lists prominent peaks at m/z 227, 183, and 152.[1]

Safety and Handling

Ethoxy(methyl)diphenylsilane is classified as an irritant.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a fume hood.

GHS Hazard Information

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from moisture.

Experimental Protocol: Synthesis of Ethoxy(methyl)diphenylsilane

The following is a representative procedure for the synthesis of ethoxy(methyl)diphenylsilane, based on common methods for the preparation of alkoxysilanes. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction: Chlorodiphenylmethylsilane + Ethanol → Ethoxy(methyl)diphenylsilane + HCl

Materials and Equipment:

-

Chlorodiphenylmethylsilane

-

Anhydrous Ethanol

-

Anhydrous Triethylamine (or another suitable HCl scavenger)

-

Anhydrous Diethyl Ether (or other suitable solvent)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Reagent Addition: Charge the flask with chlorodiphenylmethylsilane and anhydrous diethyl ether. In the dropping funnel, place a solution of anhydrous ethanol and anhydrous triethylamine in diethyl ether.

-

Reaction: Cool the flask in an ice bath. Add the ethanol/triethylamine solution dropwise to the stirred solution of chlorodiphenylmethylsilane over a period of 30-60 minutes.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Purification: Combine the filtrate and the washings. Remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure ethoxy(methyl)diphenylsilane.

Visualization of Synthetic Workflow

Sources

- 1. Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethoxydimethylphenylsilane | C10H16OSi | CID 15770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Ethoxy(methyl)diphenylsilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxy(methyl)diphenylsilane is an organosilicon compound characterized by the presence of an ethoxy group, a methyl group, and two phenyl groups attached to a central silicon atom. This unique combination of substituents imparts a balance of reactivity and stability, making it a versatile reagent and intermediate in modern organic and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, detailed synthetic and characterization protocols, and a discussion of its applications, with a focus on its relevance to the field of drug development.

Core Properties of Ethoxy(methyl)diphenylsilane

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis and process development. The key properties of Ethoxy(methyl)diphenylsilane are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₈OSi | [1], [2] |

| Molecular Weight | 242.39 g/mol | [1][3], [2] |

| CAS Number | 1825-59-8 | [1], [3] |

| Appearance | Transparent liquid | [3] |

| Density | 1.018 g/mL | [4] |

| Boiling Point | 100 °C (at reduced pressure) | [4] |

| Melting Point | -27 °C | [4] |

| Flash Point | 165 °C | [3] |

| Refractive Index | 1.544 (at 25 °C) | [4] |

Synthesis and Characterization

The synthesis of Ethoxy(methyl)diphenylsilane is most commonly achieved through the nucleophilic substitution of a chlorosilane with ethanol. This straightforward and efficient method provides high yields of the desired product.

Synthetic Protocol: Ethanolysis of Chloro(methyl)diphenylsilane

This protocol describes the synthesis of Ethoxy(methyl)diphenylsilane from the commercially available precursor, Chloro(methyl)diphenylsilane. The reaction involves the displacement of the chloride leaving group by the ethoxy group from ethanol, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Chloro(methyl)diphenylsilane

-

Anhydrous ethanol

-

Anhydrous pyridine or triethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred solution of Chloro(methyl)diphenylsilane in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.1 equivalents) at 0 °C.

-

Slowly add anhydrous ethanol (1.2 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude Ethoxy(methyl)diphenylsilane by vacuum distillation.

Spectroscopic Characterization

The structure and purity of the synthesized Ethoxy(methyl)diphenylsilane can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of Ethoxy(methyl)diphenylsilane is expected to show characteristic signals for the phenyl, methyl, and ethoxy groups. The phenyl protons will appear as multiplets in the aromatic region (typically δ 7.2-7.8 ppm). The methyl protons attached to the silicon will be a singlet at a higher field (around δ 0.5-0.8 ppm). The ethoxy group will exhibit a quartet for the methylene protons (δ ~3.7 ppm) and a triplet for the methyl protons (δ ~1.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The phenyl carbons will resonate in the range of δ 125-140 ppm. The methyl carbon bonded to silicon will be found at a high field (around δ -5 to 5 ppm). The methylene and methyl carbons of the ethoxy group will appear at approximately δ 58 ppm and δ 18 ppm, respectively.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹

-

Si-O-C stretching: ~1080-1120 cm⁻¹

-

Si-C stretching: ~1250 cm⁻¹ and ~700-800 cm⁻¹

Applications in Research and Development

While specific applications of Ethoxy(methyl)diphenylsilane in late-stage drug synthesis are not extensively documented in readily available literature, its structural motifs and the broader class of diphenylsilanes and alkoxysilanes point to its potential utility in several areas relevant to drug development and organic synthesis.

Role as a Protecting Group Precursor

Alkoxysilanes are precursors to silyl ethers, which are widely used as protecting groups for hydroxyl functionalities in multi-step organic synthesis. The diphenylmethylsilyl group, which can be introduced from a corresponding silyl halide or triflate derived from Ethoxy(methyl)diphenylsilane, offers a distinct stability profile compared to more common silyl protecting groups. Its steric bulk and electronic properties provide robust protection under a variety of reaction conditions, yet it can be cleaved under specific, often fluoride-mediated, conditions.

Intermediate in the Synthesis of Bioactive Scaffolds

Organosilicon compounds are increasingly being explored for their potential to modulate the biological activity of organic molecules. The incorporation of a silicon atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Ethoxy(methyl)diphenylsilane can serve as a versatile building block for the synthesis of more complex organosilicon structures with potential therapeutic applications. For example, diphenylsilanediol, a hydrolysis product of related dialkoxydiphenylsilanes, has been investigated in the context of high-performance polymers and has potential applications in medicinal chemistry.[5]

Reagent in Organic Transformations

Diphenylsilanes are known to be effective reducing agents in various organic transformations, including the deoxygenation of alcohols and the reduction of carbonyl compounds.[6][7] While Ethoxy(methyl)diphenylsilane itself is not a direct hydride donor in the same manner as diphenylsilane, it can be a precursor to such species or participate in related silicon-mediated reactions. Furthermore, diphenylsilane has been demonstrated as a coupling reagent for amide bond formation, a fundamental transformation in peptide and medicinal chemistry.[8]

Safety and Handling

Ethoxy(methyl)diphenylsilane is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It may cause skin and serious eye irritation, as well as respiratory irritation.[1]

Conclusion

Ethoxy(methyl)diphenylsilane is a valuable organosilicon compound with a well-defined set of physicochemical properties. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. While its direct application in drug development is an emerging area, its potential as a precursor to protecting groups, a building block for bioactive organosilicon compounds, and a reagent in synthetic transformations makes it a compound of significant interest to researchers and scientists in both academic and industrial settings. Further exploration of its reactivity and applications is likely to uncover new and valuable roles for this versatile molecule in the advancement of organic and medicinal chemistry.

References

-

PubChem. Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Indispensable Role of Diphenylsilane in Modern Organic Synthesis. [Link]

-

Organic Chemistry Portal. Diphenylsilane. [Link]

-

J&K Scientific Ltd. Ethoxy(methyl)diphenylsilane. [Link]

-

ResearchGate. Synthesis and characterization of dimethoxy diphenyl silane. [Link]

-

American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Diphenylsilane as a coupling reagent for amide bond formation. [Link]

-

ResearchGate. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. [Link]

-

Beilstein Journals. BJOC - Search Results. [Link]

-

SpectraBase. Diphenylsilane - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism. [Link]

-

ResearchGate. Synthesis of 1,3- and 1,4- bis -methoxy- and ethoxy-4-( m -carborane- C -methanoyloxy)phenylmethylene- and phenylmethyl]phenylenediamines. [Link]

Sources

- 1. Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. DIPHENYLMETHYLETHOXYSILANE | 1825-59-8 [chemicalbook.com]

- 5. Diphenylsilanediol | 947-42-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Diphenylsilane [organic-chemistry.org]

- 8. Diphenylsilane as a coupling reagent for amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Ethoxy(methyl)diphenylsilane spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethoxy(methyl)diphenylsilane

Introduction

Ethoxy(methyl)diphenylsilane (CAS No. 1825-59-8) is an organosilicon compound featuring a central silicon atom bonded to a methyl group, two phenyl groups, and an ethoxy group.[1][2] Its molecular structure combines the steric bulk and electronic properties of the phenyl groups with the reactivity of the ethoxy-silicon bond, making it a valuable intermediate in organic synthesis and materials science. The ethoxy group can be readily hydrolyzed to a silanol, a key step in the formation of siloxane polymers (silicones) or for surface modification.[3][4]

A comprehensive understanding of the spectroscopic signature of ethoxy(methyl)diphenylsilane is paramount for researchers and drug development professionals. It allows for unambiguous identification, purity assessment, and monitoring of chemical transformations. This guide provides a detailed analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights.

Molecular Structure and Properties

A clear visualization of the molecule is the first step in correlating its structure with the expected spectroscopic output.

Caption: Molecular structure of ethoxy(methyl)diphenylsilane.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1825-59-8 | [1][2][5] |

| Molecular Formula | C₁₅H₁₈OSi | [1][6] |

| Molecular Weight | 242.39 g/mol | [1][6] |

| Boiling Point | 281.0 ± 13.0 °C at 760 mmHg | [6] |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| Refractive Index | 1.541 | [6] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The spectrum of ethoxy(methyl)diphenylsilane is distinguished by four unique proton signals.

Data Summary

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Phenyl (Ar-H) | 7.20 - 7.60 | Multiplet | 10H | - |

| Ethoxy (-O-CH₂ -) | ~3.8 | Quartet | 2H | ~7.0 |

| Ethoxy (-CH₃ ) | ~1.2 | Triplet | 3H | ~7.0 |

| Silyl-Methyl (Si-CH₃ ) | ~0.6 | Singlet | 3H | - |

Interpretation of the ¹H NMR Spectrum

The predicted spectrum provides a clear fingerprint of the molecule's structure.

-

Phenyl Protons (7.20 - 7.60 ppm): The ten protons on the two phenyl rings are significantly deshielded by the aromatic ring current, causing them to resonate in the characteristic downfield region. The complex splitting pattern (multiplet) arises from coupling between ortho, meta, and para protons.

-

Ethoxy Methylene Protons (~3.8 ppm): These protons are adjacent to an electron-withdrawing oxygen atom, which deshields them and shifts their signal downfield.[7] The signal appears as a quartet due to spin-spin coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).

-

Ethoxy Methyl Protons (~1.2 ppm): These protons are further from the electronegative oxygen and thus appear at a more upfield chemical shift. The signal is a triplet because it is coupled to the two adjacent methylene protons (n+1 rule, 2+1=3).

-

Silyl-Methyl Protons (~0.6 ppm): The methyl group directly attached to the silicon atom is the most shielded, appearing furthest upfield. Silicon is less electronegative than carbon, leading to this characteristic high-field shift. The signal is a singlet as there are no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of ethoxy(methyl)diphenylsilane in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solvency for nonpolar to moderately polar compounds.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to encompass a range of -1 to 10 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

-

Referencing: Calibrate the chemical shifts to the residual solvent peak of CDCl₃ at δ 7.26 ppm.[8] Alternatively, tetramethylsilane (TMS) can be used as an internal standard at δ 0.00 ppm.[8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives a single peak.

Data Summary

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl (Ar-C -Si) | ~134 |

| Phenyl (Ar-C -H) | 128 - 135 |

| Ethoxy (-O-CH₂ -) | ~59 |

| Ethoxy (-CH₃ ) | ~18 |

| Silyl-Methyl (Si-CH₃ ) | ~ -4 |

Interpretation of the ¹³C NMR Spectrum

-

Phenyl Carbons (128 - 135 ppm): The aromatic carbons resonate in the typical downfield region for sp²-hybridized carbons. Multiple signals are expected due to the different electronic environments of the ipso (carbon attached to Si), ortho, meta, and para carbons. The ipso-carbon, directly attached to silicon, is expected around 134 ppm.

-

Ethoxy Methylene Carbon (~59 ppm): Similar to its attached protons, this carbon is deshielded by the adjacent oxygen atom, causing it to appear downfield relative to a standard alkane.[9]

-

Ethoxy Methyl Carbon (~18 ppm): This terminal methyl carbon is found in the typical aliphatic region of the spectrum.[9]

-

Silyl-Methyl Carbon (~ -4 ppm): The most notable feature is the upfield chemical shift of the methyl carbon directly bonded to silicon.[8][9] This is a highly characteristic peak for methylsilanes and is a result of the lower electronegativity of silicon compared to carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on a 100 MHz (or corresponding frequency for the available spectrometer) NMR instrument.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width from -10 to 220 ppm to ensure all signals are captured.

-

A longer acquisition time or a higher number of scans (e.g., 1024) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Referencing: Calibrate the chemical shifts to the central peak of the CDCl₃ triplet at δ 77.16 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary

Table 4: Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3070 - 3050 | Medium | Aromatic C-H Stretch |

| 2975 - 2850 | Strong | Aliphatic C-H Stretch |

| ~1430 | Strong | Si-Phenyl (Si-C₆H₅) Stretch |

| ~1260 | Strong | Si-CH₃ Symmetric Bending |

| 1100 - 1080 | Very Strong, Broad | Asymmetric Si-O-C Stretch |

| ~800 | Strong | Si-C Stretch |

| 730 - 690 | Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) |

Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the key functional groups.

-

Si-O-C Stretch (1100 - 1080 cm⁻¹): The most prominent feature in the spectrum is a very strong and broad absorption band characteristic of the asymmetric Si-O-C linkage in alkoxysilanes.[9][10] This peak is a crucial diagnostic tool for confirming the presence of the ethoxy group on the silicon atom.

-

C-H Stretches (3070-2850 cm⁻¹): Two distinct regions for C-H stretching are visible. The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings, while the strong absorptions below 3000 cm⁻¹ are due to the methyl and methylene groups of the ethoxy and silyl-methyl moieties.

-

Si-Phenyl and Si-Methyl Vibrations (~1430 and ~1260 cm⁻¹): The absorptions around 1430 cm⁻¹ are characteristic of the Si-phenyl bond, and the peak near 1260 cm⁻¹ is indicative of the symmetric bending (umbrella mode) of the methyl group attached to silicon.

-

Aromatic Bending (730 - 690 cm⁻¹): Strong bands in this region correspond to the out-of-plane bending of the C-H bonds on the two monosubstituted phenyl rings, providing further confirmation of their presence.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for liquid samples, requiring minimal preparation.[9]

-

Sample Application: Place a single drop of neat ethoxy(methyl)diphenylsilane directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Record the sample spectrum in the range of 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is used to determine the molecular weight and deduce the structure of a compound.

Data Summary

Table 5: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Predicted Fragment Ion | Formula | Notes |

| 242 | [M]⁺ | [C₁₅H₁₈OSi]⁺ | Molecular Ion |

| 227 | [M - CH₃]⁺ | [C₁₄H₁₅OSi]⁺ | Loss of the silyl-methyl group |

| 197 | [M - OCH₂CH₃]⁺ | [C₁₃H₁₃Si]⁺ | Loss of the ethoxy group |

| 183 | [M - C₆H₅]⁺ | [C₉H₁₃OSi]⁺ | Loss of a phenyl group |

| 165 | [C₁₂H₉Si]⁺ | [C₁₂H₉Si]⁺ | Fragment from [M - OCH₂CH₃]⁺ after H₂ loss |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Interpretation of the Mass Spectrum

Electron Ionization (EI) is expected to produce a distinct fragmentation pattern.

-

Molecular Ion ([M]⁺, m/z 242): The presence of a peak at m/z 242 confirms the molecular weight of the compound.[11]

-

Loss of Methyl ([M - CH₃]⁺, m/z 227): A common initial fragmentation pathway for methylsilanes is the loss of the methyl radical, leading to a stable silylium cation. This peak is often prominent.

-

Loss of Ethoxy ([M - OCH₂CH₃]⁺, m/z 197): Cleavage of the Si-O bond results in the loss of an ethoxy radical, yielding the diphenylmethylsilylium cation. This is a very stable and typically abundant fragment.

-

Loss of Phenyl ([M - C₆H₅]⁺, m/z 183): Cleavage of a Si-phenyl bond leads to the loss of a phenyl radical.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction (GC-MS).

-

GC Separation:

-

Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the GC.

-

Use a standard nonpolar capillary column (e.g., DB-5ms).

-

Employ a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure volatilization and separation from any impurities.

-

-

MS Detection:

-

Set the EI source energy to 70 eV, the standard for generating reproducible fragmentation patterns.

-

Scan a mass range from m/z 40 to 400 to detect the molecular ion and all significant fragments.

-

Conclusion

The spectroscopic analysis of ethoxy(methyl)diphenylsilane provides a complete and self-consistent structural confirmation. ¹H and ¹³C NMR precisely map the proton and carbon environments, highlighting the characteristic upfield shifts associated with groups bonded to silicon. IR spectroscopy confirms the presence of key functional groups, particularly the strong Si-O-C and Si-phenyl absorptions. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by the cleavage of substituents from the silicon center. Together, these techniques offer a powerful and essential toolkit for any scientist working with this versatile organosilane reagent.

References

- BenchChem. A Comparative Guide to Silyl Protecting Groups: ¹H NMR Chemical Shifts and Experimental Data.

- ResearchGate. CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt.

- National Institutes of Health (PMC). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications.

- ACS Publications. Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- National Institutes of Health (PubChem). Ethoxymethyldiphenylsilane. CID 74576.

- BenchChem. Spectroscopic characterization of Diethoxymethylsilane (NMR, IR, Mass Spec).

- The Royal Society of Chemistry. Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid cataly.

- Gualandris, V., et al. NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering.

- ChemScene. 1825-59-8 | Ethoxy(methyl)diphenylsilane.

- Piffoux, M., et al. Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR.

- Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution.

- The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes.

- Matrix Scientific. 1825-59-8 | Ethoxy(methyl)diphenylsilane.

- ChemRxiv. Deprotonation from Diphenylsilane with Organosilyllithium Agents.

- ChemSrc. Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8.

- The Royal Society of Chemistry. Electronic Supporting Information (ESI).

- Chemistry LibreTexts. 18.9: Spectroscopy of Ethers.

- ChemicalBook. DIPHENYLMETHYLSILANE(776-76-1) 13C NMR spectrum.

- ChemicalBook. DIPHENYLMETHYLSILANE(776-76-1) 1H NMR spectrum.

- PubChemLite. Ethoxymethyldiphenylsilane (C15H18OSi).

Sources

- 1. Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gelest.com [gelest.com]

- 5. chemscene.com [chemscene.com]

- 6. Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8 | Chemsrc [chemsrc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - Ethoxymethyldiphenylsilane (C15H18OSi) [pubchemlite.lcsb.uni.lu]

¹H NMR spectrum of ethoxy(methyl)diphenylsilane

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethoxy(methyl)diphenylsilane

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of molecules. For organosilicon compounds such as ethoxy(methyl)diphenylsilane, ¹H NMR provides a definitive fingerprint, allowing for unambiguous confirmation of its molecular structure through the analysis of chemical shifts, signal integration, and spin-spin coupling patterns. This guide offers a comprehensive examination of the , intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the theoretical prediction of the spectrum, provide a robust experimental protocol for sample preparation and analysis, and discuss the interpretation of the resulting data, including potential impurities and spectral artifacts.

Introduction: The Significance of ¹H NMR in Organosilane Characterization

Ethoxy(methyl)diphenylsilane (C₁₅H₁₈OSi) is a versatile organosilicon compound utilized in various chemical syntheses.[1][2][3] Its structure features a central silicon atom bonded to a methyl group, an ethoxy group, and two phenyl groups. The precise arrangement and electronic environment of the hydrogen atoms (protons) in these distinct functional groups can be exquisitely mapped using ¹H NMR spectroscopy.

The power of NMR lies in its sensitivity to the local electronic environment of each nucleus.[4] The applied magnetic field induces circulation of electrons in the molecule, which in turn generates a small, local magnetic field that opposes the main field. This "shielding" effect means that different protons within the molecule will experience slightly different magnetic fields and thus resonate at different frequencies. These differences in resonance frequency, known as chemical shifts, are the foundation of NMR-based structural analysis.[5] For complex molecules like ethoxy(methyl)diphenylsilane, ¹H NMR is not merely a quality control check but a fundamental tool for confirming synthesis success and ensuring purity.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, one must first identify the unique proton environments within the molecule. Ethoxy(methyl)diphenylsilane has four distinct sets of non-equivalent protons, as illustrated below.

Figure 1: Molecular structure of ethoxy(methyl)diphenylsilane with distinct proton environments labeled A, B, C, and D.

-

Protons (A) - Si-CH₃: These three protons are on the methyl group directly attached to the silicon atom.

-

Protons (B) - O-CH₂-CH₃: These two methylene protons are part of the ethoxy group and are adjacent to the oxygen atom.

-

Protons (C) - O-CH₂-CH₃: These three methyl protons are at the terminus of the ethoxy group.

-

Protons (D) - Si-Ph: These ten protons are located on the two phenyl rings. Due to rotation around the Si-C bonds, the ortho (4H), meta (4H), and para (2H) protons of the two rings are chemically equivalent and will produce signals in the aromatic region of the spectrum.

Predicted ¹H NMR Spectrum: A Quantitative Analysis

The chemical shift (δ) of each proton group is influenced by the electronegativity of neighboring atoms and the magnetic anisotropy of nearby π-systems.[4][6] The following table summarizes the expected ¹H NMR data for ethoxy(methyl)diphenylsilane, typically recorded in deuterated chloroform (CDCl₃).

| Proton Label | Functional Group | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| A | Si-CH ₃ | 3H | 0.3 – 0.6 | Singlet (s) | N/A | Silicon is less electronegative than carbon, causing significant shielding and a characteristic upfield shift.[7] |

| B | O-CH ₂-CH₃ | 2H | 3.7 – 3.9 | Quartet (q) | ~7 Hz | The adjacent electronegative oxygen atom strongly deshields these protons. They are split by the 3 neighboring protons of group C (n+1=4).[5][8] |

| C | O-CH₂-CH ₃ | 3H | 1.2 – 1.4 | Triplet (t) | ~7 Hz | These protons are more shielded than group B. They are split by the 2 neighboring protons of group B (n+1=3).[5][8] |

| D | Si-(C₆H ₅)₂ | 10H | 7.2 – 7.8 | Multiplet (m) | N/A | The π-electrons of the aromatic rings create a strong deshielding ring current effect, shifting these protons significantly downfield.[6] Overlapping signals from ortho, meta, and para protons create a complex multiplet.[9] |

Experimental Protocol for High-Resolution ¹H NMR

Achieving a high-quality, interpretable spectrum is critically dependent on meticulous sample preparation.[10] The following protocol is a self-validating system designed to minimize artifacts and ensure reproducibility.

Workflow for NMR Sample Preparation

Figure 2: Standard experimental workflow for preparing and analyzing an NMR sample.

Step-by-Step Methodology

-

Solvent Selection and Preparation:

-

Choose a suitable deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for many organosilanes due to its relatively low cost and ability to dissolve a wide range of nonpolar to moderately polar compounds.[11]

-

Ensure the solvent is dry, as water is a common contaminant that appears in the spectrum.[12]

-

-

Sample Weighing and Dissolution:

-

Accurately weigh 1-5 mg of ethoxy(methyl)diphenylsilane directly into a clean, dry vial.[13] This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing line broadening due to viscosity.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial. This volume ensures the sample height in a standard 5 mm NMR tube is sufficient to be within the detector coils.[10]

-

Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is critical for sharp, well-resolved signals.

-

-

Filtration and Transfer:

-

Place a small plug of glass wool into a Pasteur pipette. This will serve as a filter to remove any microscopic particulate matter, which can severely degrade the magnetic field homogeneity and broaden NMR signals.[13]

-

Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.

-

Securely cap the NMR tube to prevent solvent evaporation and contamination.

-

-

Spectrometer Operation:

-

Insert the sample into the NMR spectrometer.

-

Perform standard locking and shimming procedures. The "lock" uses the deuterium signal from the solvent to stabilize the magnetic field, while "shimming" optimizes the field's homogeneity across the sample volume, which is essential for achieving narrow linewidths and high resolution.[12]

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

-

Interpreting the Spectrum: Beyond the Basics

A real-world spectrum may contain signals other than those from the target molecule. An experienced scientist must be able to identify these and understand their origin.

Common Impurities and Their Signatures

| Impurity | Typical δ in CDCl₃ (ppm) | Multiplicity | Notes |

| Water (H₂O) | ~1.56 | Broad singlet | Chemical shift is highly variable and depends on temperature, concentration, and solvent. |

| Ethanol (C₂H₅OH) | ~3.7 (q), ~1.2 (t) | Quartet, Triplet | A likely impurity from synthesis or as a hydrolysis byproduct of the ethoxy group. |

| Diethyl Ether ((C₂H₅)₂O) | ~3.48 (q), ~1.21 (t) | Quartet, Triplet | A common residual solvent from purification steps. |

| Silicone Grease | ~0.07 | Broad singlet | Contamination from glassware joints.[14] |

| Diphenyl(methyl)silanol | Variable (broad s, Si-OH) | Singlet | The hydrolysis product of the parent compound. The Si-OH proton is often broad and its chemical shift is concentration-dependent.[15] |

Causality of Spectral Observations

-

Solvent Effects: While CDCl₃ is standard, using an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts due to anisotropic solvent-solute interactions. This can be a powerful tool for resolving overlapping signals.[6]

-

Second-Order Effects: In the aromatic region (Protons D), if the chemical shift difference between two coupling protons (e.g., an ortho and a meta proton) becomes comparable to their coupling constant, the simple splitting rules (n+1) break down. This can lead to "roofing," where the inner peaks of two coupled multiplets become more intense and the outer peaks diminish.[9]

Conclusion

The is a rich source of structural information. A thorough understanding of chemical shifts, coupling constants, and integration allows for a confident and complete assignment of all proton signals, confirming the molecule's identity and purity. By following rigorous experimental protocols and applying a deep understanding of NMR principles, researchers can leverage this powerful technique to validate their synthetic outcomes and advance their scientific objectives. This guide provides the foundational knowledge and practical insights necessary to expertly acquire and interpret the ¹H NMR spectrum of this, and similar, organosilicon compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74576, Ethoxymethyldiphenylsilane. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15770, Ethoxydimethylphenylsilane. Available at: [Link]

-

Lickiss, P. D., & Seebbach, D. (2010). Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. Helvetica Chimica Acta. Available at: [Link]

-

Jingkangen Biomedical (n.d.). Ethoxy(methyl)diphenylsilane. Available at: [Link]

-

Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University of Leicester (n.d.). NMR Sample Preparation. Available at: [Link]

-

University of Wisconsin-Madison (n.d.). Sample Preparation. Available at: [Link]

-

MIT OpenCourseWare (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

-

Durham University (n.d.). How to make an NMR sample. Available at: [Link]

-

University of Colorado, Boulder (2011). Spin-spin splitting and coupling - Coupling in 1H NMR. Available at: [Link]

-

University of California, Davis (n.d.). Coupling constants for 1H and 13C NMR. Available at: [Link]

-

Mol-Instincts (n.d.). Ethoxy-methyl-diphenylsilane. Available at: [Link]

-

Magritek (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. Available at: [Link]

-

LibreTexts Chemistry (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

LibreTexts Chemistry (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

University of Calgary (n.d.). H NMR Spectroscopy. Available at: [Link]

-

LibreTexts Chemistry (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

ACD/Labs (2023). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

Schraml, J. (1976). Silicon-29 Nuclear Magnetic Resonance. Chemical Shift Substituent Effects. Journal of the American Chemical Society. Available at: [Link]

-

Rankin, D. W. H., & Robertson, H. E. (1999). 29Si NMR chemical shifts variations in organically modified silanes. Physical Chemistry Chemical Physics. Available at: [Link]

-

University of Wisconsin-Madison (n.d.). 1H NMR Coupling Constants. Available at: [Link]

-

University College London (n.d.). Chemical shifts. Available at: [Link]

-

University of Wisconsin-Madison (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Marsmann, H. C. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man. Available at: [Link]

-

Kinoshita, T. et al. (2021). Deprotonation from Diphenylsilane with Organosilyllithium Agents. ChemRxiv. Available at: [Link]

-

IMSERC (n.d.). NMR Periodic Table: Silicon NMR. Available at: [Link]

-

University of Ottawa (n.d.). (29Si) Silicon NMR. Available at: [Link]

-

SpectraBase (n.d.). C6H5SIH3;PHENYLSILANE - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ChemSrc (2023). Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8. Available at: [Link]

-

Daly, A. M., & Weker, J. B. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

EPFL (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

Sources

- 1. Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethoxy(methyl)diphenylsilane [jknbiochem.net]

- 3. Ethoxy(methyl)diphenylsilane | 1825-59-8 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. organomation.com [organomation.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. depts.washington.edu [depts.washington.edu]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. researchgate.net [researchgate.net]

FTIR spectrum of ethoxy(methyl)diphenylsilane

An In-Depth Technical Guide to the FTIR Spectrum of Ethoxy(methyl)diphenylsilane

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of ethoxy(methyl)diphenylsilane (CAS No. 1825-59-8). Intended for researchers, materials scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's spectral features. We will explore the characteristic vibrational modes of the Si-Phenyl, Si-Methyl, and Si-Ethoxy functional groups, present a validated experimental protocol for data acquisition, and summarize the key spectral data for rapid identification and quality assessment. The causality behind spectral patterns and experimental choices is elucidated to ensure a deep, actionable understanding of the subject matter.

Introduction: The Vibrational Signature of an Organosilane

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of organosilicon compounds. By probing the vibrational transitions of molecular bonds, FTIR provides a unique "fingerprint" that is highly specific to a molecule's functional groups and overall architecture.[1][2] Ethoxy(methyl)diphenylsilane, a versatile silyl ether, possesses a distinct combination of aliphatic, aromatic, and silicon-oxygen linkages, each contributing characteristic absorption bands to its infrared spectrum.

Understanding this spectrum is critical for verifying synthesis, assessing purity, and studying the reactivity of the Si-O-C bond. This guide moves beyond a simple recitation of peak positions to provide a mechanistic understanding of the spectrum, grounded in the principles of vibrational spectroscopy and supported by authoritative data.

Molecular Structure and Key Vibrational Units

To interpret the FTIR spectrum, one must first consider the constituent parts of the ethoxy(methyl)diphenylsilane molecule. The central silicon atom is bonded to two phenyl rings, one methyl group, and one ethoxy group.

Caption: Molecular structure of ethoxy(methyl)diphenylsilane.

Detailed Spectral Interpretation

The FTIR spectrum of an organic molecule is typically divided into two main regions: the group frequency region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹).[1] The latter is particularly crucial for identifying organosilanes due to the presence of characteristic Si-C, Si-O, and deformation vibrations.

Group Frequency Region (4000 cm⁻¹ - 1450 cm⁻¹)

-

C-H Stretching Vibrations (3100-2850 cm⁻¹) : This region is dominated by C-H stretching modes.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹) : The phenyl groups give rise to multiple, typically weak to medium, absorption bands just above 3000 cm⁻¹. The presence of absorption in this specific area is a strong indicator of aromatic or unsaturated C-H bonds.[2][3]

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹) : The methyl (Si-CH₃) and ethoxy (-OCH₂CH₃) groups exhibit strong, sharp bands just below 3000 cm⁻¹. One can expect to see characteristic asymmetric and symmetric stretches for the CH₃ and CH₂ groups in this range.[3]

-

-

Aromatic C=C Stretching (1600-1450 cm⁻¹) : The phenyl rings produce characteristic C=C in-ring stretching vibrations. These typically appear as two or more medium-intensity bands, often seen around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[4] A key diagnostic peak for the Si-Phenyl linkage is a sharp, narrow band observed around 1430 cm⁻¹ .[5][6]

Fingerprint Region (1450 cm⁻¹ - 650 cm⁻¹)

This region is information-rich and contains the most definitive absorption bands for ethoxy(methyl)diphenylsilane.

-

Si-CH₃ Bending (Deformation) Vibrations :

-

Si-O-C and C-O Stretching Vibrations (1130-950 cm⁻¹) :

-

The Si-O-C linkage gives rise to one or more very strong and often broad absorption bands in the 1110-1000 cm⁻¹ range.[5] This band is a result of the asymmetric stretching of the Si-O-C unit. Its high intensity is due to the large change in dipole moment during this vibration. The spectrum of ethoxy(methyl)diphenylsilane will be dominated by a strong absorption centered around 1090-1050 cm⁻¹ .[5][8] This can sometimes overlap with Si-O-Si stretches (1130-1000 cm⁻¹), which would be present if the sample has undergone hydrolysis and condensation.[9]

-

-

Si-Phenyl Vibrations :

-

In addition to the 1430 cm⁻¹ band, another characteristic Si-Phenyl absorption appears in the 1130-1110 cm⁻¹ range. When two phenyl groups are attached to the silicon, this band may be split into a doublet.[5]

-

The out-of-plane C-H bending and ring deformation vibrations of the phenyl groups produce a very strong and characteristic pattern in the 760-690 cm⁻¹ region. A strong band is typically observed around 700-710 cm⁻¹ , often accompanied by one to three other bands between 760-710 cm⁻¹. This pattern is highly specific to the substitution on the silicon atom.[5]

-

-

Si-C Rocking and Stretching Vibrations :

-

A band in the 850-790 cm⁻¹ range can often be attributed to the Si-CH₃ rocking vibration, further confirming the presence of the methylsilyl group.[7]

-

Quantitative Data Summary

The expected characteristic absorption bands for ethoxy(methyl)diphenylsilane are summarized in the table below. Note that exact positions and intensities can vary slightly based on the sample state (neat liquid, solution) and the specific instrument used.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100-3000 | Medium-Weak | =C-H Stretch | Phenyl |

| 3000-2850 | Strong | C-H Stretch | Methyl, Ethoxy |

| ~1430 | Strong, Sharp | C=C Stretch (in-ring) | Si-Phenyl |

| ~1260 | Strong | CH₃ Symmetric Bend | Si-Methyl |

| 1130-1110 | Strong | Si-Phenyl Stretch | Si-Phenyl |

| 1110-1000 | Very Strong | Si-O-C Asymmetric Stretch | Si-Ethoxy |

| 850-790 | Medium | CH₃ Rock | Si-Methyl |

| 760-690 | Very Strong | C-H Out-of-Plane Bend | Phenyl |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes a self-validating method for obtaining the FTIR spectrum of liquid ethoxy(methyl)diphenylsilane using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its ease of use and minimal sample preparation.

Caption: ATR-FTIR experimental workflow for liquid sample analysis.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Crystal Cleaning (Pre-validation): The integrity of the spectrum is contingent on a pristine crystal surface. Clean the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe soaked in a volatile solvent like isopropanol. Perform a preliminary scan to ensure no residual solvent or contaminant peaks are present.

-

Background Acquisition (System Calibration): With the clean, dry crystal in place, acquire a background spectrum. This critical step measures the absorbance of the ambient environment (water vapor, CO₂) and the ATR crystal itself. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final output contains only the spectral features of the analyte. A stable background is a prerequisite for trustworthy data.

-

Sample Application: Place a single, small drop of neat ethoxy(methyl)diphenylsilane liquid directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

-

Sample Spectrum Acquisition: Record the sample spectrum. Typical acquisition parameters for a high-quality spectrum are:

-

Spectral Range: 4000 cm⁻¹ to 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹). If the software has an ATR correction algorithm (to account for the wavelength-dependent depth of penetration of the IR beam), it should be applied for accurate comparison with transmission spectra from libraries.

-

Post-Analysis Cleaning: Thoroughly clean the ATR crystal as described in Step 2 to prevent cross-contamination of subsequent samples.

Causality in Protocol: The choice of ATR is deliberate; it avoids the need for preparing KBr pellets or liquid cells, which can introduce atmospheric moisture artifacts (broad O-H bands ~3400 cm⁻¹) that might be mistaken for sample hydrolysis.[10] Co-adding 32 scans is a balance between achieving a high signal-to-noise ratio and practical measurement time. A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands for this type of molecule.

Conclusion

The is rich with information, providing a robust method for its unambiguous identification. The key diagnostic features are the strong Si-CH₃ symmetric bend at ~1260 cm⁻¹, the intense, broad Si-O-C asymmetric stretch between 1110-1000 cm⁻¹, and the characteristic pattern of the Si-Phenyl groups, notably the sharp band at ~1430 cm⁻¹ and the strong out-of-plane bending vibrations in the 760-690 cm⁻¹ region. By following the validated experimental protocol and utilizing the detailed spectral assignments provided, researchers can confidently characterize this important organosilicon compound.

References

-

Gelest, Inc. (2013). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Silicon Compounds: Silanes & Silicones. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the SiOC film prepared with a flow rate.... [Link]

-

ResearchGate. (n.d.). FTIR spectra of SiOC(-H) films deposited at the rf powers of 400 and 800 W. [Link]

-

Jeju National University. (n.d.). Analysis of FTIR Spectra in Organic-Inorganic Hybrid Type. [Link]

-

Defense Technical Information Center (DTIC). (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. [Link]

-